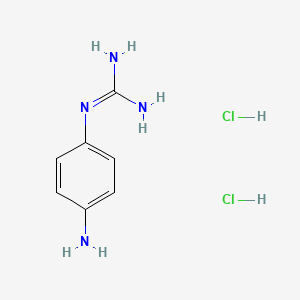
N-(4-Aminophenyl)guanidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Aminophenyl)guanidine dihydrochloride” is a chemical compound with the CAS Number: 951323-36-7 . It is used for pharmaceutical testing .
Synthesis Analysis
A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H12Cl2N4 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Effects
- Synthesis of N-Substituted Compounds: Guanidine-containing agents like N-(4-Aminophenyl)guanidine dihydrochloride have been utilized in the synthesis of compounds with significant biological activity. For instance, N-substituted 3,4-dihydroquinazolines were synthesized, which are considered rigid analogues of phenylguanidines. These compounds showed potential in decreasing blood pressure and antagonizing the pressor response to norepinephrine in anesthetized rats (Grosso et al., 1980).
Molecular and Cellular Biology
- Role in DNA Structures: The guanidine group is significant in the study of DNA structures, particularly in guanidine DNA quadruplex (G4-DNA) structures. These structures are crucial in regulating key biological processes like transcription and replication. Research on G4-DNA ligands based on the naphthalene diimide pharmacophore against bacteria highlighted the potential of guanidine-containing compounds in therapeutic drug targets (Cebrián et al., 2021).
Antimicrobial Activity
- Antifungal Properties: Studies on compounds like polyhexamethylene guanidine hydrochloride, which contain guanidine groups, showed potent antifungal activity against pathogenic fungi, surpassing common antifungal drugs like amphotericin B. The mechanism involves forming pores in the fungal cell membrane (Choi, Kim, & Lee, 2017).
Protein Chemistry
- Influence on Protein Folding: Guanidine hydrochloride, a related compound, has been found to induce folding in acid-unfolded proteins, stabilizing the molten globule state. This provides insights into the differential action of guanidine compounds in protein chemistry (Hagihara et al., 1993).
Cardiovascular Research
- Cardiovascular Activity Study: Research into aromatic guanidine compounds revealed that these substances primarily cause vasoconstriction without cardiac stimulation. The study suggested a direct alpha-adrenergic mechanism of action for certain guanidine derivatives (Hughes, Liu, & Enkoji, 1975).
DNA and RNA Isolation
- Nucleic Acid Isolation: Guanidine hydrochloride has been effectively used for isolating DNA and RNA from various sources, demonstrating the utility of guanidine compounds in molecular biology techniques (Pramanick, Forstová, & Pivec, 1976).
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)guanidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-5-1-3-6(4-2-5)11-7(9)10;;/h1-4H,8H2,(H4,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGMWAHXDABPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C(N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2915055.png)
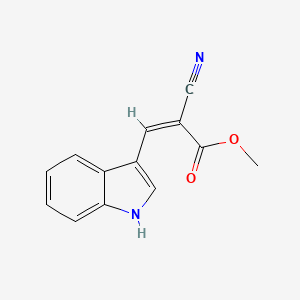

![2,4,7,8-Tetramethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915059.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2915062.png)
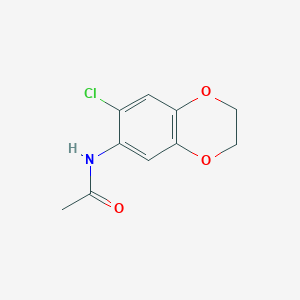
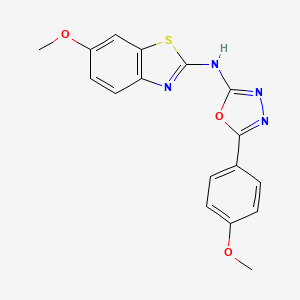
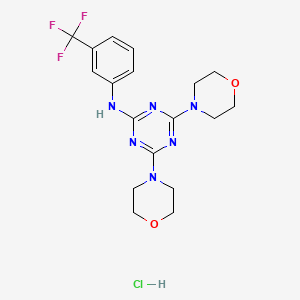
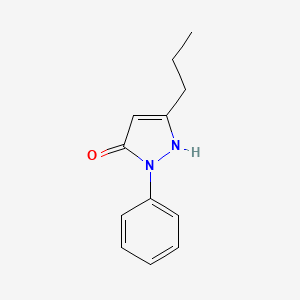
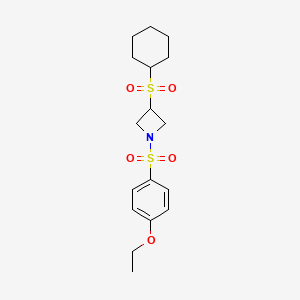
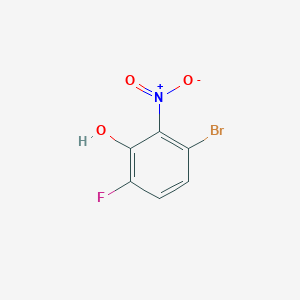
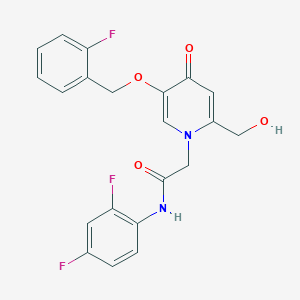
![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915074.png)